![molecular formula C23H20N2O3 B7636765 N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide](/img/structure/B7636765.png)
N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide, also known as MPAA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the family of benzamides and has been found to possess a wide range of biological activities, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide involves its interaction with specific biological targets in the body. It has been found to inhibit the activity of certain enzymes and receptors, leading to the biological effects observed. For example, N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This inhibition leads to the anti-inflammatory effects observed.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit antitumor effects through the induction of cell cycle arrest and apoptosis in cancer cells. Additionally, N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide has been found to exhibit analgesic effects through the modulation of pain pathways in the body. Furthermore, N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide has been shown to exhibit anti-inflammatory effects through the inhibition of inflammatory mediators.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide in lab experiments is its wide range of biological activities. This makes it a promising candidate for drug development in various fields of research. Additionally, N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide is relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, one of the limitations of using N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide in lab experiments is its potential toxicity. Further studies are needed to determine the safety profile of this compound.
Future Directions
There are several future directions for research on N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide. One area of research is the development of N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide-based drugs for the treatment of cancer, inflammation, and pain. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide and its interaction with specific biological targets. Furthermore, studies are needed to determine the safety and toxicity profile of this compound, as well as its potential for drug-drug interactions. Overall, N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide is a promising compound that has the potential to be developed into a valuable drug for the treatment of various diseases.
Synthesis Methods
The synthesis of N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide involves the reaction between 2-aminobenzamide and (E)-3-phenylprop-2-enoyl chloride in the presence of a catalyst. The reaction takes place in a solvent such as dichloromethane or chloroform, and the product is obtained through purification using column chromatography.
Scientific Research Applications
N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties, making it a promising candidate for drug development in these areas. Additionally, N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide has been shown to have potential applications in the field of neuroscience, as it has been found to modulate the activity of certain neurotransmitter receptors.
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-28-21-14-8-7-13-20(21)25-23(27)18-11-5-6-12-19(18)24-22(26)16-15-17-9-3-2-4-10-17/h2-16H,1H3,(H,24,26)(H,25,27)/b16-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQASNZMQZLOOI-FOCLMDBBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.